molecular formula C11H13N3O2 B12107595 6-Aminotryptophan CAS No. 7303-52-8

6-Aminotryptophan

Cat. No.: B12107595
CAS No.: 7303-52-8
M. Wt: 219.24 g/mol
InChI Key: URBHVZVPIHGYBQ-UHFFFAOYSA-N
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Description

6-Aminotryptophan is a derivative of the essential amino acid tryptophan. It is characterized by the presence of an amino group at the sixth position of the indole ring. This modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Aminotryptophan typically involves the modification of tryptophan or its analogs. One common method is the nitration of tryptophan followed by reduction to introduce the amino group at the desired position. Another approach involves the use of selective catalytic hydrogenation to achieve the same modification .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the compound .

Chemical Reactions Analysis

Types of Reactions: 6-Aminotryptophan undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso derivatives, while substitution reactions can produce a wide range of functionalized tryptophan analogs .

Scientific Research Applications

6-Aminotryptophan has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Aminotryptophan involves its interaction with specific molecular targets and pathways. The amino group at the sixth position allows it to form unique interactions with enzymes and receptors, influencing their activity. This can lead to modulation of biochemical pathways, such as those involved in neurotransmitter synthesis and immune response .

Comparison with Similar Compounds

Uniqueness: 6-Aminotryptophan stands out due to the presence of the amino group at the sixth position, which imparts unique chemical reactivity and biological activity. This makes it a valuable tool in research and potential therapeutic applications .

Properties

IUPAC Name

2-amino-3-(6-amino-1H-indol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c12-7-1-2-8-6(3-9(13)11(15)16)5-14-10(8)4-7/h1-2,4-5,9,14H,3,12-13H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URBHVZVPIHGYBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)NC=C2CC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901316417
Record name 6-Aminotryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901316417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7303-52-8, 2462-30-8
Record name 6-Aminotryptophan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7303-52-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC67050
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67050
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Aminotryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901316417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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